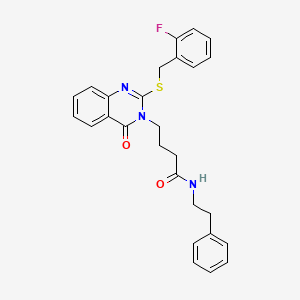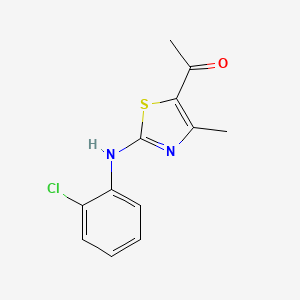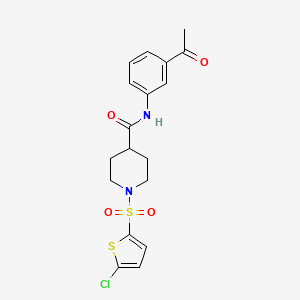
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide, also known as FMBA, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. FMBA is a small molecule that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the migration of immune cells. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to selectively target inflammation and cancer cells. However, (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide and its potential side effects.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with 4-morpholinobut-2-yn-1-amine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(6-5-14-4-3-11-20-14)16-7-1-2-8-17-9-12-19-13-10-17/h3-6,11H,7-10,12-13H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFURXOYQKIMJM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)
![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)


![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)




![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)